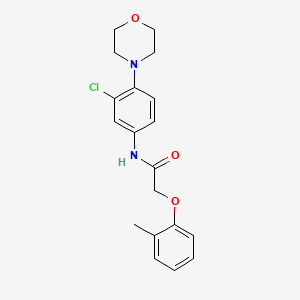![molecular formula C20H22N2O4 B3458876 1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458876.png)
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
Overview
Description
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl group through acylation reactions. The final step involves the attachment of the phenoxyethanone moiety. Reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of phenoxyethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity. Pathways involved include modulation of dopamine and serotonin receptors, which are crucial in neurological processes .
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a benzonitrile group instead of phenoxyethanone.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring but with different substituents.
Uniqueness
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-9-5-6-16(14-18)20(24)22-12-10-21(11-13-22)19(23)15-26-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHZFOPJWBSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3458817.png)


![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)

![1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458873.png)
![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3458880.png)
![2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B3458885.png)
![3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B3458888.png)
![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B3458894.png)
